molecular formula C21H19N3O3S2 B11466500 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide

Cat. No.: B11466500
M. Wt: 425.5 g/mol
InChI Key: UCZVYEQQRIHZAG-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Ethoxylation: The benzothiazole core is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Thioether Formation: The ethoxy-benzothiazole is reacted with a suitable thiol reagent to form the thioether linkage.

    Amide Formation: The final step involves the reaction of the thioether with 5-methyl-1,2-oxazole-3-amine and phenylacetyl chloride to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the amide group.

    Functionalized Benzothiazoles: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology

    Antimicrobial Agents: Benzothiazole derivatives have shown potential as antimicrobial agents against various pathogens.

    Enzyme Inhibitors: These compounds can act as inhibitors of enzymes such as tyrosine kinases, which are important in cancer research.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

    Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-methoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide
  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylpropionamide

Uniqueness

The unique combination of the benzothiazole, oxazole, and phenylacetamide moieties in 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs and materials.

Properties

Molecular Formula

C21H19N3O3S2

Molecular Weight

425.5 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide

InChI

InChI=1S/C21H19N3O3S2/c1-3-26-15-9-10-16-17(12-15)28-21(22-16)29-19(14-7-5-4-6-8-14)20(25)23-18-11-13(2)27-24-18/h4-12,19H,3H2,1-2H3,(H,23,24,25)

InChI Key

UCZVYEQQRIHZAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC(C3=CC=CC=C3)C(=O)NC4=NOC(=C4)C

Origin of Product

United States

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